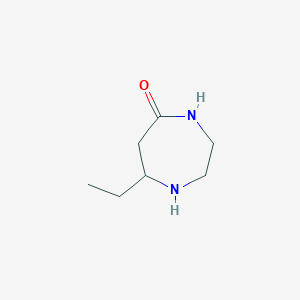

7-Ethyl-1,4-diazepan-5-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

7-ethyl-1,4-diazepan-5-one |

InChI |

InChI=1S/C7H14N2O/c1-2-6-5-7(10)9-4-3-8-6/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

SFLKRRJUKBWVCW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=O)NCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethyl 1,4 Diazepan 5 One and Analogous 1,4 Diazepan 5 One Derivatives

Strategies for the Construction of the 1,4-Diazepan-5-one (B1224613) Ring System

The formation of the 1,4-diazepan-5-one ring is predominantly achieved through intramolecular cyclization of linear precursors or via rearrangement of existing ring systems. These strategies offer diverse pathways to access a wide range of substituted derivatives.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of the 1,4-diazepan-5-one core. This approach involves the formation of a bond between two reactive centers within a single acyclic molecule to form the seven-membered ring. The choice of reaction depends on the functional groups present in the linear precursor.

The Mitsunobu reaction is a versatile and powerful tool for the dehydrative cyclization of amino alcohols to form heterocyclic rings. nih.govchem-station.com This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate a primary or secondary alcohol for nucleophilic attack by an internal amine or sulfonamide. organic-chemistry.orgwikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, making it highly valuable for stereoselective synthesis. nih.govchem-station.com

In the context of 1,4-diazepan-5-one synthesis, a suitably protected N-substituted amino alcohol can undergo intramolecular cyclization. The internal nitrogen nucleophile displaces the activated hydroxyl group to forge the key C-N bond, completing the seven-membered ring. Although direct substitution of a hydroxyl group with an azide via the Mitsunobu reaction can sometimes be inefficient due to the competing formation of aziridines, the internal Mitsunobu reaction is effective for ring closures. nih.gov This method is particularly useful for creating chiral diazepanones from enantiomerically pure amino alcohols. researchgate.net

Table 1: Examples of Mitsunobu Reaction Conditions

| Reagents | Nucleophile Type | Key Features |

| PPh₃, DEAD/DIAD | N-Sulfonamide, Imide | Mild conditions, stereochemical inversion |

| Polymer-supported PPh₃ | Phenol | Simplified purification |

| Tsunoda Reagent | Weakly acidic N-H | Broader substrate scope |

Intramolecular reductive amination is a highly effective method for constructing cyclic amines, including the 1,4-diazepan-5-one ring system. This reaction involves the cyclization of a linear precursor containing both an amine and a ketone or aldehyde functionality. The initial step is the formation of a cyclic iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the final diazepanone ring.

This strategy is particularly valuable in the synthesis of chiral 1,4-diazepanes through asymmetric reductive amination. researchgate.net The use of imine reductase (IRED) enzymes has emerged as a powerful biocatalytic approach, allowing for the synthesis of specific enantiomers with high selectivity. researchgate.netrsc.org For instance, the intramolecular reductive amination of corresponding aminoketones catalyzed by enantiocomplementary IREDs can produce either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane. researchgate.net

Table 2: Reductive Amination for 1,4-Diazepane Synthesis

| Precursor | Catalyst/Reducing Agent | Product Type | Ref. |

| Acyclic aminoketone | Imine Reductase (IRED) | Chiral 1,4-diazepanes | researchgate.net |

| 2-nitro benzamides | H-Cube Pro™ (Flow Hydrogenation) | 1,4-Benzodiazepin-5-ones | researchgate.net |

| Aminophenylketones, Boc-glycine | TFA (for cyclization) | 1,4-Benzodiazepines | nih.gov |

The formation of the 1,4-diazepan-5-one ring can be achieved through intramolecular nucleophilic substitution, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule. A common strategy involves the cyclization of a linear precursor containing an amine and a leaving group (e.g., a halide) on the appropriate positions of the carbon backbone.

For example, the synthesis of 1,4-benzodiazepines, which are structurally related to diazepanones, often involves the intramolecular cyclization of an intermediate where an amine attacks a carbonyl group, followed by dehydration. frontiersin.org More advanced methods utilize transition-metal catalysis to facilitate the intramolecular C-N bond formation. A copper(I)/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides has been developed to produce azetidine-fused 1,4-benzodiazepine cores, which can be further functionalized. nih.govmdpi.com

Table 3: Nucleophilic Cyclization for Benzodiazepine Analogs

| Reaction Type | Catalyst/Reagents | Key Intermediate | Yields | Ref. |

| Intramolecular C-N Coupling | CuI / N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamide | 91-98% | nih.govmdpi.com |

| Nucleophilic Substitution/Cyclization | NH₃ / Heat | α-amino ketone | - | frontiersin.org |

| Intramolecular SNAr | Piperidine / Heat | Ugi-adduct with 2-fluorobenzaldehyde | High | researchgate.net |

Domino reactions provide an efficient route to complex molecules in a single step by combining multiple transformations. The synthesis of 1,4-diazepan-5-one derivatives can be achieved through a domino aza-Michael/SN2 cyclization. researchgate.netrsc.org This one-pot process typically involves the reaction of a 1-azadiene with an α-halogenoacetamide under transition-metal-free conditions. researchgate.netrsc.org

The reaction mechanism initiates with an aza-Michael addition of the nitrogen from the α-halogenoacetamide to the 1-azadiene. This is followed by an intramolecular SN2 reaction where the newly formed enolate attacks the carbon bearing the halogen, leading to the formation of the seven-membered diazepinone ring. researchgate.netrsc.org This methodology is noted for its high step economy and tolerance of a variety of substituents on both reaction partners, affording the desired products in good to excellent yields. researchgate.netrsc.org

Table 4: Domino Aza-Michael/SN2 Cyclization for 1,4-Diazepinones

| 1-Azadiene Substituent (R¹) | α-Halogenoacetamide Substituent (R²) | Base | Yield | Ref. |

| C₆H₅ | C₆H₅ | Cs₂CO₃ | 91% | researchgate.netrsc.org |

| 4-MeC₆H₄ | C₆H₅ | Cs₂CO₃ | 94% | researchgate.netrsc.org |

| 4-FC₆H₄ | C₆H₅ | Cs₂CO₃ | 92% | researchgate.netrsc.org |

| 4-ClC₆H₄ | 4-ClC₆H₄ | Cs₂CO₃ | 89% | researchgate.netrsc.org |

Rearrangement Reaction Pathways

Rearrangement reactions offer an alternative and powerful strategy for constructing the 1,4-diazepan-5-one skeleton by transforming a pre-existing ring into the desired seven-membered system. These methods often involve ring expansion of smaller heterocyclic precursors.

Table 5: Ring Expansion Reactions for Diazepan-5-one Synthesis

| Starting Material | Reaction | Reagents | Product | Ref. |

| N-Alkyl-4-piperidone | Schmidt Reaction | Hydrazoic Acid (HN₃) | N¹-Alkyl-1,4-diazepan-5-one | researchgate.net |

| 3-Aminoquinoline-2,4-dione | Base-Promoted Rearrangement | TMG, NaOEt, or Triton B | 1,4-Benzodiazepine-2,5-dione | researchgate.net |

Beckmann Rearrangement of Precursor Oximes

The Beckmann rearrangement is a well-established method for converting oximes into amides or lactams. wikipedia.orgnih.gov For the synthesis of 1,4-diazepan-5-one derivatives, this strategy would involve the rearrangement of a substituted piperidin-4-one oxime. The key step is the acid-catalyzed migration of the carbon atom anti-periplanar to the hydroxyl group of the oxime, resulting in a ring expansion to form the seven-membered lactam. wikipedia.orglibretexts.org

The general mechanism proceeds through the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the concerted migration of an alkyl group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding lactam. libretexts.org The choice of acidic catalyst, such as sulfuric acid, polyphosphoric acid, or tosyl chloride, can influence the reaction's efficiency. wikipedia.org

Table 1: Key Features of the Beckmann Rearrangement for Diazepanone Synthesis

| Feature | Description |

|---|---|

| Precursor | Substituted piperidin-4-one oxime |

| Reaction Type | Acid-catalyzed rearrangement |

| Key Intermediate | Nitrilium ion |

| Product | 1,4-Diazepan-5-one derivative |

| Common Catalysts | H₂SO₄, PPA, TsCl |

While a cornerstone for industrial lactam production, such as caprolactam for Nylon 6, its application to complex diazepanone synthesis requires careful selection of precursors and reaction conditions to manage regioselectivity and potential side reactions. wikipedia.orgbeilstein-journals.org

Tiffeneau-Demjanov-Type Ring Expansion Strategies

The Tiffeneau-Demjanov rearrangement and its variants provide a reliable method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgwikipedia.org This reaction is particularly useful for synthesizing five-, six-, and seven-membered rings. wikipedia.org The process typically begins with the conversion of a cyclic ketone to a 1-aminomethyl-cycloalkanol. Treatment of this intermediate with nitrous acid generates an unstable diazonium salt. wikipedia.orgyoutube.com

The subsequent expulsion of nitrogen gas forms a primary carbocation, which triggers a rearrangement through the migration of a carbon-carbon bond of the ring. This ring expansion results in a more stable carbocation, which upon tautomerization, yields the ring-expanded ketone. wikipedia.org For the synthesis of a 1,4-diazepan-5-one, a suitably substituted piperidin-4-one would serve as the starting material.

Table 2: Tiffeneau-Demjanov Rearrangement Overview

| Step | Description |

|---|---|

| 1 | Formation of a 1-aminomethyl-cycloalkanol from a cyclic ketone. |

| 2 | Diazotization of the amino group with nitrous acid. |

| 3 | Expulsion of N₂ and formation of a primary carbocation. |

| 4 | C-C bond migration leading to ring expansion. |

| 5 | Formation of the final ring-expanded ketone. |

This methodology is advantageous as it often proceeds with high yields and predictability, especially for the creation of seven-membered rings. wikipedia.org

Wolff Rearrangement and Analogous Ring Expansion Processes

The Wolff rearrangement is primarily known for the conversion of α-diazocarbonyl compounds into ketenes, which is often utilized in ring-contraction strategies. wikipedia.orgchem-station.com However, the Arndt-Eistert homologation, a specific application of the Wolff rearrangement, involves the elongation of a carboxylic acid by a methylene (B1212753) unit and provides a conceptual basis for ring expansion. wikipedia.orgorganic-chemistry.org

In a potential ring expansion scenario, an α-diazo ketone precursor attached to a piperidine ring could be envisioned. Upon thermal, photochemical, or metal-catalyzed (e.g., silver oxide) induction, the α-diazo ketone would lose dinitrogen to form a carbene. chem-station.comorganic-chemistry.org A subsequent 1,2-rearrangement could lead to the formation of a ketene intermediate, effectively expanding the ring. This ketene can then be trapped by a nucleophile, such as water or an alcohol, to yield a carboxylic acid derivative incorporated into the newly formed seven-membered ring. While direct application to diazepanone ring expansion is less common than contraction, the underlying principles of carbene formation and rearrangement offer a potential, albeit challenging, synthetic route. wikipedia.org

Multicomponent Reactions (MCRs) for Fused Diazepanones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. nih.gov For the synthesis of fused diazepanones, MCRs can rapidly generate molecular diversity.

One such strategy involves the isocyanide-based Ugi four-component reaction (Ugi-4CR). This reaction can be adapted to produce 1,4-benzodiazepine scaffolds, which are structurally analogous to diazepanones. For instance, the reaction of an aminophenylketone, an isocyanide, an aldehyde, and a carboxylic acid (like Boc-glycine) can yield an intermediate that, upon deprotection and subsequent intramolecular cyclization, forms the 1,4-diazepine ring. nih.gov Another approach is the rhodium-catalyzed [5+2] cycloaddition of pyridines and 1-sulfonyl-1,2,3-triazoles, which has been shown to produce biologically active 1,4-diazepine compounds. nih.gov These methods highlight the power of MCRs to construct the core diazepine (B8756704) structure in a convergent manner, allowing for the introduction of various substituents. nih.gov

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed)

Palladium-catalyzed reactions are powerful tools for the formation of C-N bonds and the construction of heterocyclic rings. unimi.itmdpi.com The synthesis of 1,4-benzodiazepin-5-one skeletons, for example, has been achieved through palladium-catalyzed carbonylation of o-bromoaniline derivatives. unimi.it

More directly relevant to the 1,4-diazepan-5-one core is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.govacs.org This method allows for the enantioselective synthesis of gem-disubstituted diazepanones. The reaction proceeds smoothly to install various functional groups with high yields and enantiomeric excesses. nih.govacs.org The success of this transformation often relies on the choice of ligand and the use of a nonpolar solvent. nih.gov This methodology is particularly significant as it not only forms the diazepanone structure but also allows for the creation of complex, stereodefined chiral centers. nih.gov

Table 3: Palladium-Catalyzed Synthesis of 1,4-Diazepan-5-ones

| Reaction Type | Key Features | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Decarboxylative Asymmetric Allylic Alkylation | Gem-disubstitution, creation of chiral centers | Up to >99% | Up to 95% |

| Intramolecular Amination | 7-exo-dig cyclization | Good | N/A |

Solid-Phase Synthesis Techniques for 1,4-Diazepan-5-one Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds for high-throughput screening. This methodology has been successfully applied to the synthesis of benzodiazepine derivatives, which share a structural relationship with 1,4-diazepan-5-ones. For example, the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been reported, demonstrating the feasibility of this approach. vt.edu

The general strategy involves anchoring a suitable building block to a solid support (resin). Subsequent chemical transformations are carried out on the resin-bound substrate, with excess reagents and by-products being easily washed away. The final product is then cleaved from the resin. This approach allows for the systematic variation of different parts of the molecule by using a diverse set of building blocks in a combinatorial fashion. A three-component strategy on a solid support could be employed to maximize diversity in the synthesis of 1,4-diazepin-5-one libraries. nih.gov

Advanced Synthetic Strategies for Stereoselective 7-Ethyl-1,4-diazepan-5-one Construction

The development of stereoselective methods for the synthesis of diazepanes is crucial, as the presence and specific configuration of chiral centers can significantly impact biological activity. nih.gov The lack of stereochemically complex diazepanes in pharmaceuticals is largely due to a shortage of available asymmetric synthetic methods. acs.org

A highly effective strategy for the enantioselective synthesis of substituted 1,4-diazepan-5-ones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.govacs.org This reaction has been shown to produce gem-disubstituted diazepanones in high yields and excellent enantioselectivities. nih.gov

To construct this compound stereoselectively, one could envision a multi-step sequence. Starting with a suitable 1,4-diazepan-5-one precursor, a palladium-catalyzed asymmetric allylic alkylation could be employed to introduce an allyl group at the 7-position. This would establish the desired stereocenter. Subsequent reduction of the allyl group's double bond would then yield the target 7-ethyl substituent. The choice of a chiral ligand, such as (S)-(CF₃)₃-t-BuPHOX, is critical for achieving high enantioselectivity in the alkylation step. nih.gov Furthermore, the protecting group on the lactam nitrogen can influence the stereochemical outcome of the reaction. nih.gov

Diastereoselective Approaches in 1,4-Diazepanone Synthesis

Achieving diastereoselectivity in the synthesis of 1,4-diazepan-5-one derivatives is crucial for creating specific isomers with desired biological activities. The spatial arrangement of substituents on the seven-membered ring can be controlled by the choice of synthetic route.

A notable example involves the synthesis of enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones, which are structurally analogous to diazepanones. In this process, a complete reversal of diastereoselectivity was achieved simply by altering the cyclization methodology. nih.gov The Ugi reaction was used as a key step, followed by either a Staudinger/aza-Wittig reaction or a reduction reaction to induce cyclization. nih.gov The different reaction pathways led to opposite configurations at the C3 position, demonstrating that the final diastereomeric outcome is highly dependent on the chosen cyclization strategy. This control over the orientation of substituents is vital, as the binding selectivity of such molecules to biological receptors is often dictated by their specific conformation. nih.gov

Enantioselective Catalytic Methods

The development of enantioselective catalytic methods has been a significant breakthrough for synthesizing chiral 1,4-diazepan-5-ones. These methods allow for the creation of specific enantiomers, which is critical as different enantiomers of a drug can have vastly different biological effects.

One prominent method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.govacs.org This reaction effectively creates gem-disubstituted diazepanone heterocycles, including those with all-carbon quaternary stereocenters, in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.govacs.org Key factors for achieving high enantiomeric excess include the use of the (S)-(CF3)3-t-BuPHOX ligand and a nonpolar solvent like methylcyclohexane. acs.org

Another powerful approach is the rhodium-catalyzed asymmetric hydrofunctionalization of internal alkynes and allenes. nih.govacs.org This method has been successfully applied to synthesize benzofused seven-membered heterocycles like 1,4-benzo[e]diazepines (1,4-BZDs). The asymmetric hydroamination of (aminomethyl)anilines using this catalytic system yields chiral 3-vinyl-1,4-BZDs with excellent enantioselectivities. nih.govacs.org

| Method | Catalyst/Ligand | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| Decarboxylative Asymmetric Allylic Alkylation | Palladium / (S)-(CF3)3-t-BuPHOX | Methylcyclohexane | Up to >99% | Up to 95% | nih.govacs.org |

| Asymmetric Hydroamination | Rhodium-based catalyst | Not Specified | Good to Excellent | Excellent | nih.govacs.org |

Synthetic Challenges and Innovations in Diazepanone Chemistry

The synthesis of diazepanones is not without its difficulties. Chemists face challenges in controlling stereochemistry, building complex structures analogous to natural products, and developing environmentally friendly processes.

Addressing Stereochemical Control in Ring Formation

A significant challenge in diazepane synthesis is the lack of asymmetric methods for creating stereochemically complex structures, particularly those with all-carbon quaternary stereocenters. acs.org This has historically led to a reliance on kinetic resolution, which can be less efficient. acs.org

Innovations in enantioselective catalysis are directly addressing this challenge. The palladium-catalyzed asymmetric allylic alkylation, for instance, provides a direct route to enantioenriched gem-disubstituted diazepanones. acs.org This method's success hinges on specific reaction conditions, such as the use of an electron-rich p-anisoyl lactam protecting group and nonpolar solvents, which proved crucial for achieving high enantioselectivity. nih.govacs.org Such methods are highly desirable because molecules with a higher degree of saturation and defined chiral centers are correlated with greater clinical success and potentially fewer off-target effects. acs.org

Overcoming Complex Synthetic Hurdles in Natural Product Analogues

The 1,4-diazepan-5-one scaffold is present in numerous pharmaceuticals, and synthesizing analogues of these complex molecules presents considerable challenges. nih.gov For example, the synthesis of a gem-disubstituted analogue of suvorexant, an FDA-approved anti-insomnia drug, was accomplished using the palladium-catalyzed methodology. nih.govacs.org The synthesis involved several steps, including a selective debenzoylation, reduction with LiAlH4, nucleophilic aromatic substitution, and a final coupling, demonstrating a multi-step pathway to a complex target. nih.govacs.org

Similarly, rhodium-catalyzed hydrofunctionalization was employed in the synthesis of an advanced metabolite of the V2-receptor antagonist Lixivaptan. nih.govacs.org These examples highlight how advanced catalytic methods are essential tools for overcoming the hurdles associated with constructing complex, biologically active molecules that mimic or are analogous to natural products and existing drugs.

Development of Sustainable and Green Chemical Syntheses

In recent years, there has been a strong push towards developing more environmentally friendly, or "green," synthetic methods in chemistry. For diazepanone and its analogues, this has involved creating processes that use safer solvents, reduce waste, and employ reusable catalysts.

Several green approaches for the synthesis of dibenz nih.govresearchgate.net-diazepine-1-ones have been reported. One method involves a three-component reaction using an oxalic acid catalyst in water, a benign solvent, to produce the desired products in good yields (92–94%). researchgate.net Another innovative approach uses graphite oxide as a green, heterogeneous carbocatalyst for a one-pot, three-component synthesis of spirodibenzo nih.govresearchgate.netdiazepine derivatives in an aqueous ethanol medium. rsc.org Other sustainable strategies include the use of ultrasonication in water without a catalyst and the application of reusable mesoporous silica nanoparticles (MSNPs) as catalysts. nih.gov These methods represent a significant step forward in making the synthesis of diazepine derivatives more sustainable.

| Green Method | Catalyst | Solvent | Key Features | Reference |

| Three-Component Reaction | Oxalic Acid | Water | Good yields, environmentally benign solvent | researchgate.net |

| One-Pot Three-Component Strategy | Graphite Oxide (GO) | Aqueous Ethanol | Heterogeneous, reusable carbocatalyst | rsc.org |

| Ultrasonication | Catalyst-free | Water | Energy efficient, clean reaction | nih.gov |

| Three-Component Reaction | Mesoporous Silica Nanoparticles (MSNPs) | Acetic Acid | Reusable catalyst | nih.gov |

Chemical Reactivity and Derivatization of the 1,4 Diazepan 5 One Core

Functionalization and Substituent Effects at Nitrogen Atoms of the Diazepanone Ring

The two nitrogen atoms within the 1,4-diazepan-5-one (B1224613) ring exhibit distinct reactivity profiles. The N1 nitrogen is a secondary amine, while the N4 nitrogen is part of an amide functional group (a lactam).

N1-Functionalization : The secondary amine at the N1 position is the more nucleophilic of the two nitrogens and is a primary site for functionalization. It readily undergoes reactions such as alkylation and acylation. For instance, N-alkylation can be achieved by reacting the diazepan-5-one with alkyl halides. lookchem.com In one study, various 3-alkyl-2,7-diphenyl-1,4-diazepan-5-ones were reacted with 7-(4-bromobutoxy)-3,4-dihydro-2-(1H)-quinolinone to achieve N1-alkylation, demonstrating the synthetic utility of this position. derpharmachemica.comasianpubs.org Similarly, N-acylation can be performed using acyl chlorides or anhydrides. researchgate.net The synthesis of Diazepam, a related benzodiazepine, has involved the alkylation of the N1 nitrogen using reagents like dimethyl sulfate. nih.gov

N4-Functionalization : The N4 nitrogen, being part of a lactam, is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. researchgate.net This resonance effect gives the N4-C5 bond a partial double bond character. researchgate.net Direct alkylation or acylation at this position is generally difficult without prior activation.

Substituent Effects : The ethyl group at the C7 position influences the reactivity of the nitrogen atoms primarily through steric and conformational effects. It can sterically hinder the approach of reagents to the nearby N1 atom. Furthermore, substituents on the diazepanone ring dictate the preferred conformation (e.g., chair or boat form), which in turn affects the accessibility and reactivity of the functional groups. researchgate.net The introduction of nitrogen atoms into a cyclic system can also lead to a substantial loss of aromaticity in fused-ring analogues, which significantly increases reactivity. mit.edu Computational studies on related 1,4-benzodiazepin-2-ones show that substituents can influence the stability of various tautomeric forms (keto, enol, and iminol), which can alter the chemical properties and reactivity of the entire heterocyclic system. researchgate.net

Table 1: Reactivity at Nitrogen Atoms of the 1,4-Diazepan-5-one Core

| Nitrogen Position | Functional Group | Reactivity | Common Reactions | Influencing Factors |

|---|---|---|---|---|

| N1 | Secondary Amine | Nucleophilic | Alkylation, Acylation lookchem.comderpharmachemica.comresearchgate.net | Steric hindrance from adjacent substituents (e.g., C7-ethyl), solvent polarity. |

| N4 | Amide (Lactam) | Low Nucleophilicity | Generally unreactive to direct functionalization. | Resonance delocalization with the C5 carbonyl group. researchgate.net |

Chemical Transformations at the Carbonyl Group of the Diazepanone Ring

The carbonyl group at the C5 position is a key electrophilic center, prone to nucleophilic attack. libretexts.orgmasterorganicchemistry.com Its reactivity is central to many derivatization strategies.

Reduction : The carbonyl group can be reduced to either a hydroxyl group or a methylene (B1212753) group.

Reduction to an Alcohol : Using standard reducing agents like sodium borohydride (B1222165) (NaBH₄), the carbonyl can be reduced to a secondary alcohol, yielding 7-Ethyl-1,4-diazepan-5-ol. ambeed.com

Complete Reduction to Methylene : More vigorous reduction methods, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reaction, can completely remove the carbonyl oxygen, converting the C5-keto group into a methylene (CH₂) group. clockss.org This transformation yields 7-Ethyl-1,4-diazepane. A study on the synthesis of the drug suvorexant utilized a Clemmensen reduction to convert a C5-carbonyl group in a diazepanone intermediate to a methylene group. clockss.org

Addition Reactions : The carbonyl carbon is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide ions. masterorganicchemistry.com These reactions lead to the formation of a new carbon-carbon bond and a tertiary alcohol at the C5 position, after workup.

Tautomerism : The 1,4-diazepan-5-one system can theoretically exist in equilibrium with its enol tautomer. Computational studies on related benzodiazepines have shown that the presence of electron-withdrawing substituents on the carbon atom alpha to the carbonyl group (the C6 position) can stabilize the enol form relative to the keto form. researchgate.net This shift in equilibrium can open up alternative reaction pathways involving the enol intermediate.

Table 2: Transformations at the C5-Carbonyl Group

| Reaction Type | Reagents | Product Functional Group | Example Application |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)-) | General transformation for diazepanones. ambeed.com |

| Reduction to Methylene | Zn(Hg), HCl (Clemmensen) | Methylene (-CH₂-) | Synthesis of suvorexant precursor. clockss.org |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol (-C(OH)(R)-) | General carbonyl chemistry. masterorganicchemistry.com |

Regioselective Introduction and Modification of Side Chains on the Diazepanone Scaffold

The diazepanone scaffold allows for the introduction of side chains at multiple positions, enabling the synthesis of a diverse library of compounds. The 7-ethyl group itself is an example of such a side chain.

Synthetic strategies often allow for the regioselective introduction of substituents either before or after the cyclization step. acs.org

Pre-cyclization : Linear precursors can be synthesized with desired side chains already in place. For example, the synthesis of a trisubstituted 1,4-diazepin-3-one was achieved through the reductive alkylation of an amino acid ester with a protected amino-oxo-butyramide, followed by cyclization. acs.org This approach allows for the introduction of various side chains with specific chirality. acs.org

Post-cyclization : Functionalization can occur on the pre-formed ring.

α-Substitution : The carbon atoms alpha to the carbonyl group (C6) possess acidic protons that can be removed by a base to form an enolate. This enolate can then react with electrophiles (e.g., alkyl halides) in an α-substitution reaction, introducing a new side chain. msu.edu

Palladium-Catalyzed Allylation : Asymmetric palladium-catalyzed reactions have been used to prepare 1,4-diazepan-5-ones with quaternary stereocenters at the alpha position, demonstrating a sophisticated method for side chain introduction. doi.org

N-Functionalization : As discussed in section 4.1, the N1 position is a common site for introducing side chains via alkylation or acylation. derpharmachemica.com

The ethyl group at C7 would have been incorporated into one of the starting materials prior to the ring-forming reaction, for example, by starting with a derivative of 2-aminobutyric acid.

Ring Contraction and Expansion Reactions Involving Diazepanone Systems

The seven-membered diazepanone ring can be both the product of ring expansion reactions and the substrate for ring contraction reactions.

Ring Expansion : A prominent method for synthesizing the 1,4-diazepan-5-one core is the Schmidt reaction. This reaction involves treating a cyclic ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. Specifically, an N-substituted-4-piperidone can undergo a Schmidt ring expansion to yield the corresponding N1-substituted-1,4-diazepan-5-one. lookchem.com This method is a powerful tool for constructing the seven-membered ring from a more readily available six-membered precursor.

Ring Contraction : The diazepanone ring can be induced to contract into smaller, more stable ring systems under certain conditions. For example, related 1,4-benzodiazepinone systems have been shown to undergo ring contraction to form substituted quinazolines (a six-membered heterocyclic system) when treated with reagents like phosphoryl chloride. acs.org While not documented specifically for 7-Ethyl-1,4-diazepan-5-one, such rearrangements are a known reaction pathway for this class of heterocycles and represent a potential transformation. The general principle involves the formation of a cationic intermediate that facilitates a bond migration, leading to a smaller ring. youtube.com Another synthetic route involves the ring opening of a smaller, strained ring to form the diazepine (B8756704) system, such as the conversion of azetidine (B1206935) derivatives into 1,4-benzodiazepines. mdpi.com

Advanced Methodologies in Chemical Research of 1,4 Diazepan 5 One Derivatives

Mechanistic Investigations of Novel Reaction Pathways for Diazepanone Formation

The synthesis of the 1,4-diazepan-5-one (B1224613) core is a key challenge in the preparation of its derivatives. Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and developing novel, more efficient pathways.

Several strategies have been developed for the construction of the diazepanone ring system. One common approach involves the cyclization of linear precursors. For instance, the synthesis of the diazepanone core of liposidomycins and caprazamycins, which are complex nucleoside antibiotics, has been achieved through various routes. acs.orgresearchgate.net One such method is the reductive amination of an epoxy aldehyde with an amine, followed by intramolecular opening of the oxirane ring. acs.org Another innovative strategy involves a carbene insertion reaction from an acyclic diazoamine precursor, which upon treatment with a rhodium catalyst, yields the cyclic ketone. acs.org

A domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael reaction presents a step- and atom-economical protocol for synthesizing 1,4-diazepanes. researchgate.net This method can often be performed under solvent-free conditions, starting from simple 1,2-diamines and alkyl 3-oxohex-5-enoates. researchgate.net

The formation of the diazepanone ring can also be achieved through intramolecular C–N bond coupling. For example, the reaction of specific precursors with methyl chloroformate in acetonitrile (B52724) leads to N-methoxycarbonylation and subsequent ring opening of an azetidine (B1206935) to form 2-chloroethyl-substituted 1,3,4,5-tetrahydro-2H-benzo[e] acs.orggoogle.comdiazepin-2-one products. mdpi.com

Furthermore, the hydrolysis of related benzodiazepines, such as diazepam, has been studied to understand the stability and transformation of the seven-membered ring. These studies reveal that the degradation can lead to ring-opening to form benzophenone (B1666685) derivatives or rearrangement to form quinazoline (B50416) derivatives. researchgate.net Such mechanistic insights are valuable for the design of stable 1,4-diazepan-5-one compounds.

The following table summarizes some of the key reaction pathways investigated for the formation of the 1,4-diazepan-5-one ring system.

| Reaction Pathway | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Reductive Amination & Oxirane Opening | Epoxy aldehyde, N-methylamine | Reductive amination conditions, intramolecular cyclization | Diazepanone core of liposidomycins | acs.org |

| Carbene Insertion | Acyclic diazoamine precursor | Rh₂(OAc)₄ catalyst | Cyclic ketone (diazepanone) | acs.org |

| Domino Aza-Nazarov/Aza-Michael | 1,2-diamines, alkyl 3-oxohex-5-enoates | Solvent-free conditions | 1,4-Diazepanes | researchgate.net |

| Intramolecular C–N Coupling | Azetidine-containing precursors | Methyl chloroformate, acetonitrile | Benzo[e] acs.orggoogle.comdiazepin-2-ones | mdpi.com |

Chemoinformatic and Computational Screening Approaches for Scaffold Exploration

Chemoinformatics and computational chemistry have become indispensable tools for exploring the vast chemical space of 1,4-diazepan-5-one derivatives and for designing new molecules with desired properties. These approaches accelerate the drug discovery process by identifying promising candidates for synthesis and biological evaluation.

Virtual screening is a powerful computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. For instance, in the search for novel inhibitors of MraY, an essential enzyme in mycobacteria, a virtual screening of the ZINC15 database was performed against a homology model of MraY from Mycobacterium tuberculosis. nih.gov This screening, which involved docking millions of compounds, led to the identification of several potential hits. nih.gov The initial hits were then refined using pharmacophore modeling and molecular dynamics (MD) simulations to understand the dynamic behavior and interaction profiles of the protein-ligand complexes. nih.gov

Molecular docking studies are frequently employed to predict the binding modes and affinities of 1,4-diazepan-5-one derivatives to their biological targets. For example, docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives with the NS5B RNA polymerase, a key target for anti-HIV drug design, have been reported. researchgate.net Similarly, the binding of derivatives of (R)-7-Methyl-1,4-diazepan-5-one to the human orexin (B13118510) receptor has been investigated using molecular docking, revealing key hydrogen bonding and hydrophobic interactions. vulcanchem.com

Density Functional Theory (DFT) calculations are used to understand the electronic structure and stability of these molecules. DFT studies on diazepane derivatives suggest that a chair conformation often minimizes steric strain. vulcanchem.comiucr.org These calculations, combined with X-ray crystallographic data, provide a detailed picture of the three-dimensional structure of these compounds. researchgate.netiucr.org

The table below highlights some of the computational methods applied in the study of 1,4-diazepan-5-one derivatives.

| Computational Method | Application | Key Findings/Insights | Reference |

| Virtual Screening | Identification of MraY inhibitors | Identified thousands of potential hits from the ZINC15 database. | nih.gov |

| Molecular Docking | Prediction of binding modes and affinities | Elucidated interactions of diazepanone derivatives with NS5B RNA polymerase and orexin receptors. | researchgate.netvulcanchem.comiucr.org |

| Molecular Dynamics (MD) Simulations | Analysis of protein-ligand complex dynamics | Revealed the stability and interaction profiles of potential MraY inhibitors. | nih.gov |

| Density Functional Theory (DFT) | Investigation of molecular structure and stability | Confirmed the preference for chair conformations in diazepane rings. | vulcanchem.comiucr.org |

| AI-driven Chemoinformatics | Design of novel analogs and synthetic routes | Proposed to accelerate the synthesis and SAR studies of derivatives. |

Q & A

Q. What are the recommended spectroscopic methods for characterizing the structural integrity of 7-Ethyl-1,4-diazepan-5-one, and how should data contradictions be resolved?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the ethyl and diazepanone backbone. For example, the ethyl group’s triplet signal in ¹H NMR (~1.2 ppm) and its corresponding carbon signal (~12 ppm) in ¹³C NMR should align with theoretical predictions .

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹ and N–H stretching (if present) around 3300 cm⁻¹ .

- Contradiction Resolution: If NMR and X-ray crystallography data conflict (e.g., unexpected bond angles), re-examine sample purity via HPLC or mass spectrometry. Cross-validate with computational models (e.g., density functional theory, DFT) to resolve discrepancies .

Q. How can synthetic routes for this compound be optimized to improve yield while minimizing side reactions?

Answer:

- Precursor Selection: Use cyclization of ethyl-substituted diamines with ketone precursors under mild acidic conditions to avoid ring-opening side reactions .

- Reactor Design: Employ continuous flow reactors for precise temperature control, reducing thermal degradation risks .

- Purification: Use gradient elution in preparative HPLC to isolate the target compound from byproducts like unreacted amines or over-alkylated derivatives .

Advanced Research Questions

Q. What experimental design strategies are effective for studying the conformational flexibility of this compound in solution versus solid state?

Answer:

- Solid-State Analysis: Perform single-crystal X-ray diffraction to determine bond lengths and angles. Compare with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- Solution-State Dynamics: Use variable-temperature NMR (VT-NMR) to monitor ring puckering or ethyl group rotation. For example, coalescence temperatures in ¹H NMR can reveal energy barriers for conformational changes .

- Computational Modeling: Apply DFT (e.g., B3LYP/6-311++G(d,p)) to simulate solvent effects and compare with experimental data .

Q. How can researchers address discrepancies between in vitro bioactivity data and computational predictions for this compound derivatives?

Answer:

- Data Validation: Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability. Use positive controls (e.g., diazepam for GABA receptor studies) to calibrate activity thresholds .

- Model Refinement: Incorporate solvation effects and explicit water molecules in molecular docking simulations (e.g., AutoDock Vina) to improve binding affinity predictions .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., logP, steric hindrance) that may explain outlier results .

Q. What methodologies are recommended for resolving racemic mixtures of this compound during asymmetric synthesis?

Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Optimize mobile phase composition (e.g., hexane:isopropanol ratios) for baseline resolution .

- Circular Dichroism (CD): Confirm enantiomeric purity by comparing experimental CD spectra with simulated spectra from DFT-optimized structures .

- Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived phosphoric acids) to selectively convert one enantiomer into a separable derivative .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scaling up this compound synthesis?

Answer:

- Reaction Optimization: Train machine learning models on historical kinetic data to predict optimal reaction parameters (e.g., temperature, catalyst loading) for batch-to-continuous transition .

- Risk Mitigation: Use finite element analysis (FEA) in COMSOL to model heat and mass transfer in reactors, identifying hotspots that could degrade product quality .

- Real-Time Monitoring: Integrate spectroscopic sensors (e.g., inline FTIR) with AI algorithms for adaptive control of reaction conditions .

Q. What are the best practices for ensuring reproducibility in pharmacological studies involving this compound analogs?

Answer:

- Standardized Protocols: Adopt OECD guidelines for in vitro assays (e.g., MTT cytotoxicity tests) and document all variables (e.g., cell passage number, serum batch) .

- Open Data Sharing: Deposit raw spectral data (NMR, IR) and crystallographic files (.cif) in public repositories like PubChem or the Cambridge Structural Database .

- Collaborative Validation: Conduct inter-laboratory studies using identical compound batches to quantify reproducibility thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.